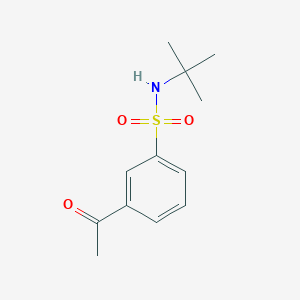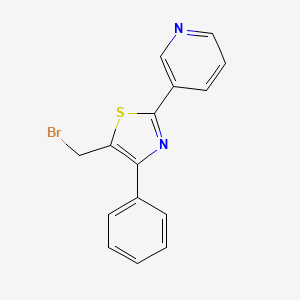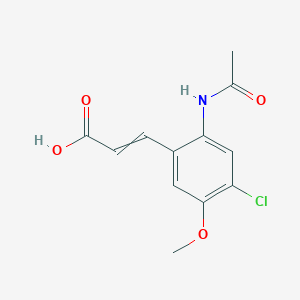
3-acetyl-N-tert-butylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-N-tert-butylbenzenesulfonamide: is an organic compound with the molecular formula C12H17NO3S It is a sulfonamide derivative, characterized by the presence of an acetyl group attached to the benzene ring and a tert-butyl group attached to the nitrogen atom of the sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-N-tert-butylbenzenesulfonamide typically involves the reaction of 3-acetylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-acetyl-N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-acetyl-N-tert-butylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new drugs, particularly those targeting enzymes or proteins involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-acetyl-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.
3-amino-N-tert-butylbenzenesulfonamide: Similar structure but with an amino group instead of an acetyl group.
N-tert-butylbenzenesulfonamide: Lacks the acetyl group present in 3-acetyl-N-tert-butylbenzenesulfonamide.
Uniqueness: this compound is unique due to the presence of both the acetyl and tert-butyl groups. This combination of functional groups imparts specific chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
918810-67-0 |
|---|---|
Fórmula molecular |
C12H17NO3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
3-acetyl-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-9(14)10-6-5-7-11(8-10)17(15,16)13-12(2,3)4/h5-8,13H,1-4H3 |
Clave InChI |
FPSVXPQAPUVYAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)

![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
![N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine](/img/structure/B12632237.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)
![3H-Pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12632245.png)
![N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12632265.png)

![3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632280.png)

![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)
